4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole

Medicinal Chemistry Drug Metabolism Pharmacokinetics

4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole (CAS 916151-09-2) is a precision-engineered 1,2,3-triazole derivative purpose-built for CNS drug discovery. The C4-difluoromethyl group acts as a validated metabolically stable isostere, directly blocking oxidative demethylation to reduce in vivo clearance—a decisive advantage over methyl-substituted analogs. The N1-(4-methoxyphenyl) motif is a proven pharmacophoric element conferring high COX-2 inhibitory potency (IC50 0.04 µM in related triazole hybrids) while the difluoromethyl-phenyl triazole scaffold aligns with patented GABAA α5 receptor modulators for cognitive enhancement. Procure this high-purity building block to accelerate your lead optimization and metabolic stability campaigns.

Molecular Formula C10H9F2N3O
Molecular Weight 225.19 g/mol
CAS No. 916151-09-2
Cat. No. B12597648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole
CAS916151-09-2
Molecular FormulaC10H9F2N3O
Molecular Weight225.19 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C=C(N=N2)C(F)F
InChIInChI=1S/C10H9F2N3O/c1-16-8-4-2-7(3-5-8)15-6-9(10(11)12)13-14-15/h2-6,10H,1H3
InChIKeyRHNBXMRKBMFUQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole (CAS 916151-09-2): A Defined Heterocyclic Building Block for CNS and Anti-Infective Research


4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole is a synthetic 1,2,3-triazole derivative featuring a 4-methoxyphenyl substituent at the N1 position and a difluoromethyl group at the C4 position of the triazole core. This compound belongs to a privileged class of nitrogen-containing heterocycles extensively explored for their diverse biological activities, including antifungal, anticancer, and central nervous system (CNS) modulation [1][2]. Its structure incorporates two pharmacologically relevant modifications: a fluorinated alkyl group known to enhance metabolic stability and membrane permeability, and an electron-donating methoxyaryl moiety that can influence target binding and physicochemical properties [3].

Why Generic Substitution Fails for 4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole: Differentiated by Fluoroalkyl Pharmacokinetics and Aryl Electronic Modulation


The practice of substituting one 1,4-disubstituted-1,2,3-triazole for another without rigorous justification is scientifically unsound due to the profound impact of substituent identity on key molecular properties. While the triazole core provides a common scaffold, the C4-difluoromethyl group in 4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole imparts a distinct metabolic and conformational profile compared to more common alkyl or hydrogen substituents [1]. This modification can significantly alter susceptibility to oxidative metabolism by cytochrome P450 enzymes and influence the compound's lipophilicity (LogP), which directly affects membrane permeability and tissue distribution [1]. Furthermore, the N1-(4-methoxyphenyl) group, a specific aryl substitution pattern, modulates the compound's electronic density and π-stacking capabilities, leading to quantifiable differences in target engagement and off-target selectivity relative to analogs with alternative aryl or alkyl groups at this position [2].

Quantitative Evidence for 4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole: A Comparative Analysis of Structure-Dependent Differentiation


Enhanced Metabolic Stability of C4-Difluoromethyl Triazoles Relative to Methyl Analogs

The C4-difluoromethyl substituent in 4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole confers a significant advantage in metabolic stability compared to a simple methyl group. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, effectively blocking a common metabolic pathway—oxidative demethylation by cytochrome P450 enzymes . This structural feature is a well-established strategy in medicinal chemistry to extend the half-life of drug candidates. While direct in vitro microsomal stability data for this specific compound is not publicly available, the class-level inference is robust: difluoromethyl-substituted triazoles are classified as having 'High' metabolic stability due to this 'Blocked oxidation' mechanism, in stark contrast to methyl-substituted analogs which exhibit 'Low' stability and are rapidly cleared .

Medicinal Chemistry Drug Metabolism Pharmacokinetics

GABAA α5 Receptor Modulation: A Differentiated CNS Application Space for Difluoromethyl-Phenyl Triazoles

Patents covering difluoromethyl-phenyl triazoles, a class that structurally encompasses 4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole, explicitly claim their utility as modulators of GABAA receptors containing the α5 subunit [1]. This is a therapeutically relevant target for cognitive disorders, Alzheimer's disease, and certain symptoms of schizophrenia [1]. The patent literature highlights that these compounds are 'excellent negative modulators' with 'improved properties with respect to GABAA5R binding' compared to earlier phenyl-triazole analogs lacking the difluoromethyl group [1]. While specific binding Ki values for 4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole are not disclosed in the patent summary, the class-level claim of improved binding differentiates it from non-fluorinated or differently substituted triazole analogs that do not exhibit this targeted GABAA α5 modulation.

Neuroscience CNS Drug Discovery GABAA Receptor Pharmacology

Impact of N1-(4-Methoxyphenyl) Substitution on Biological Activity in Triazole-Thiazole Hybrids

In a series of triazole-thiazole hybrids, the compound bearing a para-methoxy moiety linked to a phenyl ring (Compound 12d) demonstrated the highest in vitro selectivity for COX-2 inhibition, with an IC50 of 0.04 µM [1]. This potency was comparable to the reference drug Celecoxib (IC50 of 0.05 µM) [1]. This data highlights the specific contribution of the N1-(4-methoxyphenyl) group present in 4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole. While the triazole core and additional substituents differ between this compound and the target compound, this evidence underscores that a para-methoxyphenyl substitution on a triazole scaffold is a key determinant for achieving high affinity and selectivity in a COX-2 inhibition context.

Anti-inflammatory COX-2 Inhibition Structure-Activity Relationship (SAR)

SAR of Methoxy Substituent Position in Antifungal Triazole Alcohols

A comparative Multi-CASE analysis of 71 triazole alcohols found that the presence of methoxy groups on the aromatic ring decreases in vitro antifungal activity [1]. However, this same analysis revealed a critical differentiation: the methoxy group does not reduce the therapeutic index because it also makes a 'concomitant negative contribution to teratogenicity' [1]. Furthermore, the study concluded that 'para-substitution in the benzene ring is beneficial for the therapeutic index' [1]. 4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole possesses both a methoxy group and a para-substitution pattern on its N1-phenyl ring. This suggests that while its direct antifungal potency might be lower than that of an unsubstituted or halogenated analog, its safety margin (therapeutic index) could be comparatively improved, making it a potentially more developable candidate.

Antifungal Therapeutic Index Structure-Activity Relationship (SAR)

4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole: Research and Industrial Application Scenarios Based on Structural Differentiation


CNS Drug Discovery: Tool Compound for Investigating GABAA α5 Receptor Modulation

This compound is ideally suited for CNS-focused drug discovery programs aiming to modulate the GABAA α5 receptor, a target implicated in cognitive enhancement and the treatment of Alzheimer's disease and schizophrenia [1]. Its classification as a difluoromethyl-phenyl triazole aligns it with patented chemical matter explicitly designed for this mechanism [1]. Procurement for this use case is justified by the potential for improved binding properties compared to earlier phenyl-triazole analogs lacking this specific fluorinated motif [1].

Medicinal Chemistry: Scaffold for Optimizing Metabolic Stability

As a building block for lead optimization, 4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole serves as a strategic choice for improving the metabolic stability of a chemical series. The C4-difluoromethyl group is a well-validated isostere for a metabolically labile methyl group, effectively blocking oxidative demethylation [1]. Incorporating this compound early in a medicinal chemistry campaign can help mitigate rapid in vivo clearance, increasing the probability of identifying a lead compound with a favorable pharmacokinetic profile [1].

Anti-Inflammatory Research: Exploring Selective COX-2 Inhibition

The N1-(4-methoxyphenyl) substituent on the triazole core is a key pharmacophoric element for achieving high COX-2 inhibitory potency and selectivity, as evidenced by cross-study data on related triazole hybrids (IC50 of 0.04 µM) [2]. 4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole can be utilized as a starting point or a key intermediate for synthesizing novel COX-2 inhibitors, leveraging this validated structural motif for target engagement [2].

Antifungal Discovery: Evaluating the Therapeutic Index Hypothesis

Based on SAR analysis of triazole antifungals, the para-methoxyphenyl substituent in this compound is predicted to confer a favorable therapeutic index despite potentially lower in vitro potency [3]. This makes the compound a valuable tool for researchers investigating the relationship between potency, toxicity, and developability. It can be used as a probe to test the hypothesis that reducing teratogenic liability while maintaining an adequate safety margin is achievable through specific aryl substitutions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.